5-Cyclopropyl-1-(2-(dimethylamino)ethyl)-1h-1,2,3-triazole-4-carboxylic acid
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Overview
Description
5-Cyclopropyl-1-(2-(dimethylamino)ethyl)-1h-1,2,3-triazole-4-carboxylic acid is a synthetic compound that features a cyclopropyl group, a dimethylaminoethyl side chain, and a triazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Cyclopropyl-1-(2-(dimethylamino)ethyl)-1h-1,2,3-triazole-4-carboxylic acid typically involves the following steps:
Formation of the Cyclopropyl Group: The cyclopropyl group can be introduced through a cyclopropanation reaction, where an alkene reacts with a carbene or carbenoid species.
Synthesis of the Triazole Ring: The triazole ring is often synthesized via a (3+2) cycloaddition reaction between an azide and an alkyne.
Attachment of the Dimethylaminoethyl Side Chain: This can be achieved through nucleophilic substitution reactions where the dimethylaminoethyl group is introduced to the triazole ring.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
5-Cyclopropyl-1-(2-(dimethylamino)ethyl)-1h-1,2,3-triazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents to the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
5-Cyclopropyl-1-(2-(dimethylamino)ethyl)-1h-1,2,3-triazole-4-carboxylic acid has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may serve as a probe or ligand in biochemical studies.
Industry: It can be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 5-Cyclopropyl-1-(2-(dimethylamino)ethyl)-1h-1,2,3-triazole-4-carboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The triazole ring can participate in hydrogen bonding and π-π interactions, while the cyclopropyl group may enhance binding affinity through hydrophobic interactions. The dimethylaminoethyl side chain can further modulate the compound’s solubility and bioavailability.
Comparison with Similar Compounds
Similar Compounds
Cyclopropylamine: Contains a cyclopropyl group and an amine functional group.
1,2,3-Triazole: A simple triazole ring without additional substituents.
Dimethylaminoethyl Chloride: Contains a dimethylaminoethyl group attached to a chloride.
Uniqueness
5-Cyclopropyl-1-(2-(dimethylamino)ethyl)-1h-1,2,3-triazole-4-carboxylic acid is unique due to the combination of its functional groups, which confer specific chemical and biological properties. The presence of the cyclopropyl group, triazole ring, and dimethylaminoethyl side chain allows for diverse interactions and reactivity, making it a versatile compound for various applications.
Properties
Molecular Formula |
C10H16N4O2 |
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Molecular Weight |
224.26 g/mol |
IUPAC Name |
5-cyclopropyl-1-[2-(dimethylamino)ethyl]triazole-4-carboxylic acid |
InChI |
InChI=1S/C10H16N4O2/c1-13(2)5-6-14-9(7-3-4-7)8(10(15)16)11-12-14/h7H,3-6H2,1-2H3,(H,15,16) |
InChI Key |
KEDIIBYPICECSJ-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCN1C(=C(N=N1)C(=O)O)C2CC2 |
Origin of Product |
United States |
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